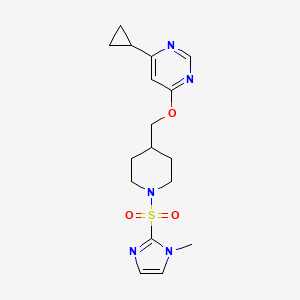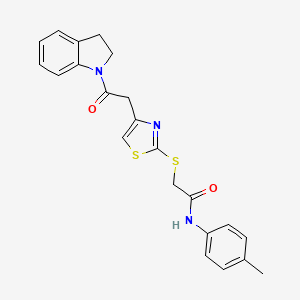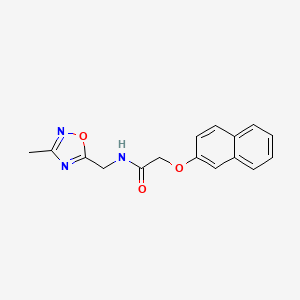
4-cyclopropyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The crystal structures of 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, 1, and ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate, 2, are reported. The two molecules are non-planar as indicated by the dihedral angles between the heteroaryl rings of 53.94 (7)° in 1 and 70.68 (12)° in 2 .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Antibacterial Activity
Imidazole derivatives, such as the one , have been reported to show antibacterial activity . They could be used in the development of new antibiotics, particularly as we face increasing antibiotic resistance.
Antimycobacterial Activity
These compounds also have potential as antimycobacterial agents . This could make them valuable in the treatment of diseases like tuberculosis.
Anti-inflammatory Activity
Imidazole derivatives have been found to exhibit anti-inflammatory properties . This could make them useful in the treatment of conditions like arthritis or other inflammatory diseases.
Antitumor Activity
There is potential for these compounds to be used in cancer treatment due to their antitumor activity . Further research is needed to fully understand their potential in this area.
Antidiabetic Activity
Some imidazole derivatives have been found to have antidiabetic properties . This could make them a valuable tool in managing diabetes.
Antiviral Activity
Imidazole derivatives have shown antiviral properties . This could make them useful in the treatment of various viral infections.
Antioxidant Activity
These compounds have been found to exhibit antioxidant properties . This could make them useful in a variety of health applications, from slowing the aging process to reducing the risk of certain chronic diseases.
Antiprotozoal and Antibacterial Activity
Some imidazole derivatives, such as tinidazole and ornidazole, have been used as antiprotozoal and antibacterial agents . This suggests that the compound could have similar applications.
Orientations Futures
Imidazole has broad range of chemical and biological properties, which makes it a significant component in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future research directions could involve exploring more therapeutic potentials of imidazole-containing compounds.
Propriétés
IUPAC Name |
4-cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-21-9-6-18-17(21)26(23,24)22-7-4-13(5-8-22)11-25-16-10-15(14-2-3-14)19-12-20-16/h6,9-10,12-14H,2-5,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGOTGZATQDNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2763314.png)

![N-(3-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2763316.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2763318.png)


![2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2763323.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2763325.png)


![2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2763332.png)
![4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2763334.png)